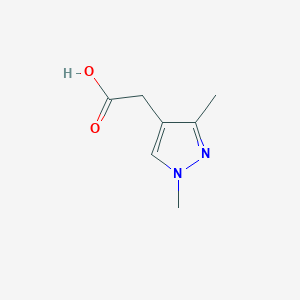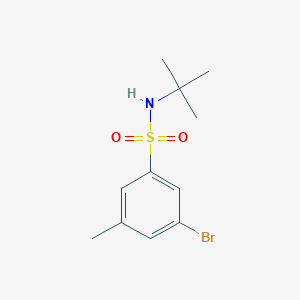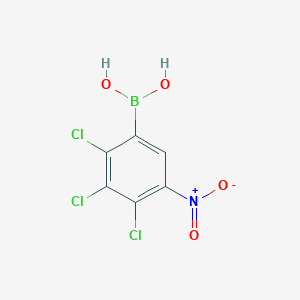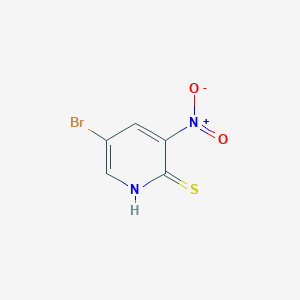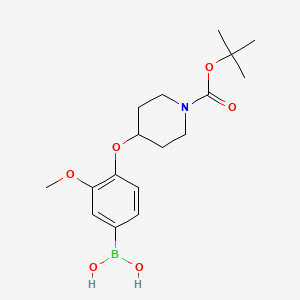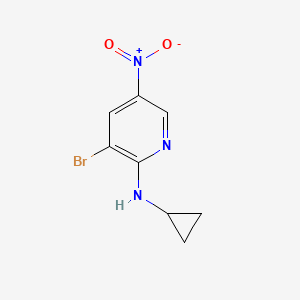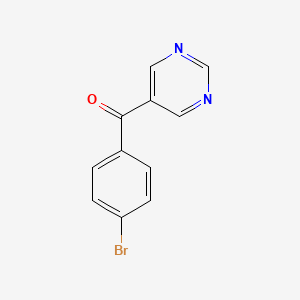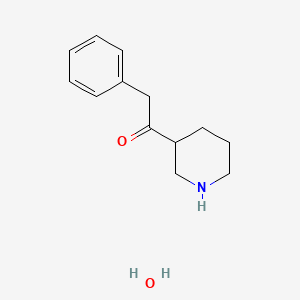
2-Phenyl-1-(3-piperidinyl)ethanone hydrate
Vue d'ensemble
Description
“2-Phenyl-1-(3-piperidinyl)ethanone hydrate” is a chemical compound with the molecular formula C13H19NO2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “2-Phenyl-1-(3-piperidinyl)ethanone hydrate” is 221.30 g/mol . The SMILES string representation isO.O=C(Cc1ccccc1)C2CCCNC2 . Physical And Chemical Properties Analysis
“2-Phenyl-1-(3-piperidinyl)ethanone hydrate” is a solid substance . Its molecular weight is 221.30 g/mol .Applications De Recherche Scientifique
Electrochemical Synthesis
The electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has been studied, revealing a new method for the synthesis of phenylpiperazine derivatives. This approach is noted for its environmental friendliness, high atom economy, and safe waste disposal, offering a novel pathway for synthesizing compounds similar to 2-Phenyl-1-(3-piperidinyl)ethanone hydrate in aqueous solutions (Nematollahi & Amani, 2011).
Polymer Science
Research into nematic polyurethanes derived from various piperidine compounds, including those related to 2-Phenyl-1-(3-piperidinyl)ethanone hydrate, has revealed their potential in creating semicrystalline polymers with significant thermostability. These materials show promise for use in advanced material applications due to their unique structural properties and thermal resistance (Kricheldorf & Awe, 1989).
Antimicrobial Activity
Compounds synthesized from 1-(4-(piperidin-1-yl) phenyl) ethanone, which is structurally similar to 2-Phenyl-1-(3-piperidinyl)ethanone hydrate, have shown significant antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer Research
Novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives, synthesized using a process involving piperidine, have been evaluated for antimicrobial activity, indicating their potential in anticancer research. The compounds’ inhibitory effect on bacterial growth suggests a promising avenue for developing new treatments (Bhasker et al., 2018).
Hydrogen-Bonding Studies
Research into the hydrogen-bonding patterns of enaminones, including those similar to 2-Phenyl-1-(3-piperidinyl)ethanone hydrate, has provided insights into their molecular structures. This knowledge is crucial for understanding the compound's interactions and stability, impacting its application in various scientific fields (Balderson et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
2-phenyl-1-piperidin-3-ylethanone;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.H2O/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXVJGLPWWOVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)CC2=CC=CC=C2.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




